BenchChemオンラインストアへようこそ!

Urea, [(3-chlorophenyl)phenylmethyl]-

Anticonvulsant Therapeutic index Safety margin

Urea, [(3-chlorophenyl)phenylmethyl]- (CAS 117211-21-9, synonym galodif) is a linear N-substituted urea derivative belonging to the benzhydrylurea class of synthetic anticonvulsants. It was identified through screening of 780 linear and cyclic urea derivatives for anticonvulsant activity.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 117211-21-9
Cat. No. B178830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, [(3-chlorophenyl)phenylmethyl]-
CAS117211-21-9
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N
InChIInChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18)
InChIKeyVQPUSIQKYOCUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Urea, [(3-chlorophenyl)phenylmethyl]- (CAS 117211-21-9): Baseline Identity and Pharmacological Class


Urea, [(3-chlorophenyl)phenylmethyl]- (CAS 117211-21-9, synonym galodif) is a linear N-substituted urea derivative belonging to the benzhydrylurea class of synthetic anticonvulsants [1]. It was identified through screening of 780 linear and cyclic urea derivatives for anticonvulsant activity [2]. The compound acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site [3]. Its molecular formula is C14H13ClN2O (MW 260.72 g/mol), and it contains a chiral center at the benzhydryl carbon, yielding (R)- and (S)-enantiomers with distinct pharmacological profiles [4].

Why Benzhydrylurea Anticonvulsants Cannot Be Interchanged: Structural Determinants of Galodif (CAS 117211-21-9) Differentiation


Benzhydrylurea anticonvulsants share a common urea scaffold, yet subtle structural variations—such as the presence and position of a chlorine substituent on the aromatic ring—dramatically alter therapeutic index, metabolic stability, and GABAA receptor subtype engagement [1]. Galodif (m-chlorobenzhydrylurea) screens out among hundreds of urea derivatives as having a uniquely broad anticonvulsant spectrum and a high LD50/ED50 ratio, distinguishing it from both non-chlorinated benzhydrylurea analogs and barbiturate-class anticonvulsants. Procurement decisions that treat galodif as simply interchangeable with phenobarbital, benzonal, or structurally related ureas without quantitative head-to-head data risk selecting a compound with inferior safety margin, narrower seizure-model coverage, or incorrectly specified enantiomeric composition [2].

Quantitative Differentiation Evidence for Galodif (CAS 117211-21-9) vs. Clinically Established Anticonvulsants


Therapeutic Index (LD50/ED50) Superiority Over Phenobarbital, Benzonal, and Phenuron

In a direct head-to-head comparison using the corasol (pentylenetetrazol) seizure model in mice, galodif achieved an LD50/ED50 ratio of 218.0, compared to phenobarbital (9.1), benzonal (6.9), and phenuron (36.5) [1]. This represents a 23.9-fold improvement over phenobarbital and a 31.6-fold improvement over benzonal, indicating a substantially wider margin between the effective anticonvulsant dose and the lethal dose.

Anticonvulsant Therapeutic index Safety margin

Enantioselective GABAA Receptor Binding: R-Galodif vs. S-Galodif Docking Scores

Molecular docking of galodif enantiomers into the benzodiazepine binding site of the GABAA receptor (α1γ2 interface) using Schrödinger Glide revealed that the R-enantiomer has a lower (more favorable) binding energy (GScore –11.14 kcal mol⁻¹) than the S-enantiomer (GScore –10.7 kcal mol⁻¹) [1]. The R-enantiomer additionally establishes key interactions with residues Tyr159, Tyr209, H101, and Phe77, with a high model-fit dG of insert of 7.41, suggesting superior complementarity to the receptor pharmacophore.

Enantiomer GABAA receptor Molecular docking

Water Solubility Limitation and Prodrug Strategy: Galodif vs. Succinyl Ureide Derivative

Galodif (N-[(3-chlorophenyl)(phenyl)methyl]urea) is practically insoluble in water, limiting its formulation as a liquid dosage form . Acylation with succinic anhydride yields a water-soluble ureide derivative, enabling aqueous formulation. This solubility switch is a direct consequence of the free urea NH group present in galodif, which serves as a handle for prodrug derivatization. In contrast, fully N,N′-disubstituted benzhydrylureas (e.g., 1,3-bis[(3-chlorophenyl)phenylmethyl]urea) lack this reactive site and cannot be similarly modified.

Aqueous solubility Prodrug Bioavailability

Time-Dependent Pharmacokinetic Auto-Induction: Auto-Induction Profile Relative to Phenobarbital

After a single intragastric dose (100 mg/kg) in rats, galodif exhibits a prolonged elimination half-life of 18.82 ± 6.25 h [1]. Upon repeated administration (5-day dosing), auto-induction of cytochrome P450-dependent monooxygenase systems accelerates its own clearance, reducing T1/2 to 2.22 ± 0.52 h—a 8.5-fold reduction [1]. Phenobarbital, a prototypical inducer, has a half-life of approximately 11 h in rats and does not exhibit a comparable magnitude of auto-induction upon subchronic dosing [2].

Cytochrome P450 induction Half-life Auto-induction

High-Impact Application Scenarios for Galodif (CAS 117211-21-9) Procurement Based on Differentiated Evidence


Anticonvulsant Drug Discovery Programs Requiring High Therapeutic Index Leads

Procurement of galodif is justified in preclinical anticonvulsant screening cascades where a high LD50/ED50 ratio is a go/no-go criterion. The 218.0 ratio versus 9.1 for phenobarbital [1] provides a quantitative benchmark for selecting a lead urea scaffold with inherently superior safety margin, reducing attrition in later toxicology phases.

Enantiomer-Specific GABAA Receptor Pharmacology Studies

Research groups investigating enantioselective modulation of GABAA receptor subtypes should procure enantiopure (R)- or (S)-galodif, given the 0.44 kcal mol⁻¹ GScore difference that predicts differential receptor engagement [2]. The established chiral HPLC method [3] enables quality control verification of enantiomeric excess in purchased batches.

Prodrug and Formulation Development for Poorly Water-Soluble CNS Drugs

Galodif's practical water insolubility, directly compared with the freely soluble succinyl ureide derivative , makes the parent compound an ideal starting material for academic and industrial laboratories developing solubilizing prodrug strategies, eutectic mixtures, or self-emulsifying drug delivery systems for hydrophobic anticonvulsants.

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP450 Auto-Induction

Investigators studying time-dependent pharmacokinetics and hepatic enzyme induction can leverage galodif as a model compound that exhibits an 8.5-fold reduction in elimination half-life upon repeated dosing [4], providing a wider dynamic range for auto-induction readouts compared to phenobarbital, which shows less pronounced auto-induction.

Quote Request

Request a Quote for Urea, [(3-chlorophenyl)phenylmethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.